Bracteatin

Description

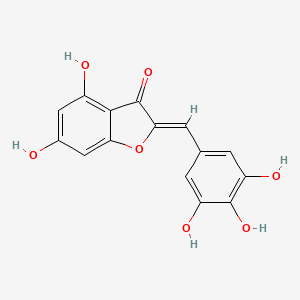

Structure

3D Structure

Properties

CAS No. |

3260-50-2 |

|---|---|

Molecular Formula |

C15H10O7 |

Molecular Weight |

302.23 g/mol |

IUPAC Name |

(2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O7/c16-7-4-8(17)13-11(5-7)22-12(15(13)21)3-6-1-9(18)14(20)10(19)2-6/h1-5,16-20H/b12-3- |

InChI Key |

ACAAVKGSTVOIQB-BASWHVEKSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Bracteatin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the elucidation of the bracteatin biosynthesis pathway. This compound is a yellow pigment-producing flavonoid of the aurone class, noted for its potential antioxidant, antibacterial, and anticancer properties. Understanding its biosynthesis is critical for metabolic engineering, drug discovery, and the development of novel therapeutics. This document details the core enzymatic steps, presents key quantitative data, outlines experimental protocols used for pathway discovery, and provides logical diagrams to visualize the processes involved.

The this compound Biosynthesis Pathway

This compound synthesis is a branch of the broader flavonoid pathway, originating from the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and culminates in the formation of the specific chalcone precursor, which is then converted to this compound in a key enzymatic step.

The pathway can be segmented into two major stages:

-

Chalcone Synthesis: The formation of 2',4',6',3,4-pentahydroxychalcone (PHC), the direct precursor to this compound. This involves a series of enzymes common to flavonoid biosynthesis.

-

Aurone Formation: The final conversion of PHC into this compound, a reaction catalyzed by the key enzyme, Aureusidin Synthase.

The table below summarizes the core enzymes and their roles in the pathway leading to this compound.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',4',6'-tetrahydroxychalcone). |

| Flavanone 3-Hydroxylase | F3H | (Hypothesized) Involved in the hydroxylation steps leading to the pentahydroxylated chalcone precursor. |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | (Hypothesized) Involved in the hydroxylation steps leading to the pentahydroxylated chalcone precursor. |

| Aureusidin Synthase | AmAS1 | A polyphenol oxidase homolog that catalyzes the oxidative cyclization of 2',4',6',3,4-pentahydroxychalcone (PHC) to form this compound and aureusidin. |

A Technical Guide to the Quantum Chemical Properties and Theoretical Studies of Bracteatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bracteatin, a member of the aurone class of flavonoids, is recognized for its significant antioxidant properties. Understanding the quantum chemical properties of this compound is paramount for elucidating its mechanism of action at a molecular level, which can inform the rational design of novel antioxidant and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound, focusing on Density Functional Theory (DFT). It outlines the key quantum chemical descriptors relevant to its antioxidant activity, presents a structured format for data presentation, and details the computational protocols. Due to the limited public availability of the full-text research containing specific quantitative data for this compound, this guide will present illustrative tables to serve as a template for reporting such findings.

Introduction: The Significance of this compound's Quantum Chemical Properties

This compound's molecular structure, characterized by a poly-hydroxylated benzylidene residue, is intrinsically linked to its potent antioxidant capabilities. Theoretical quantum chemical studies provide a powerful lens to investigate the electronic structure and reactivity of molecules like this compound. By calculating various quantum chemical descriptors, researchers can predict the most likely mechanism by which this compound neutralizes free radicals, a key process in mitigating oxidative stress implicated in numerous diseases.

The primary antioxidant mechanisms that can be elucidated through quantum chemical studies are:

-

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the antioxidant to a free radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then releases a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical.

Quantum chemical calculations can determine which of these pathways is energetically most favorable for this compound, thereby revealing its dominant mode of antioxidant action.

Theoretical and Computational Methodology

The most widely accepted and effective computational approach for studying the quantum chemical properties of flavonoids like this compound is Density Functional Theory (DFT) .

Computational Protocol

A typical computational workflow for the theoretical study of this compound involves the following steps:

-

Geometry Optimization: The initial 3D structure of the this compound molecule is optimized to find its most stable energetic conformation. This is crucial as the molecular geometry significantly influences its electronic properties.

-

Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculations: Once the optimized geometry is confirmed, a range of quantum chemical properties are calculated. These calculations are typically performed in the gas phase and can also be conducted in solvent models (e.g., using the Polarizable Continuum Model - PCM) to simulate a more biologically relevant environment.

A commonly employed and reliable level of theory for these calculations is the B3LYP functional combined with the 6-311G basis set**. For enhanced accuracy, especially when dealing with anions and hydrogen bonding, a basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is often recommended.

Key Quantum Chemical Descriptors for Antioxidant Activity

The following quantum chemical descriptors are pivotal in assessing the antioxidant potential of this compound:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change required to homolytically break a specific O-H bond. A lower BDE for a particular hydroxyl group indicates a greater propensity for hydrogen atom donation, making it a key indicator for the HAT mechanism.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater ease of electron donation, which is the initial step in the SET-PT mechanism.

-

Proton Dissociation Enthalpy (PDE): The enthalpy change associated with the deprotonation of the radical cation. This parameter is relevant to the second step of the SET-PT mechanism.

-

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the neutral molecule. It is a key descriptor for the first step of the SPLET mechanism.

-

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the deprotonated antioxidant (anion) to the free radical. This is relevant to the second step of the SPLET mechanism.

-

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The energy of the outermost electron-containing orbital. A higher EHOMO value indicates a greater ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The energy of the first empty electron orbital.

-

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. A smaller energy gap is generally associated with higher chemical reactivity and a greater propensity for electron transfer.

From these primary descriptors, other important properties related to chemical reactivity can be derived:

-

Electronegativity (χ): The tendency of a molecule to attract electrons.

-

Chemical Hardness (η): A measure of the resistance to charge transfer.

-

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Data Presentation

The quantitative data obtained from quantum chemical calculations should be presented in a clear and structured format to facilitate comparison and analysis. The following tables illustrate a recommended format for presenting the key quantum chemical properties of this compound.

Spectroscopic Properties of Bracteatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bracteatin, a member of the aurone class of flavonoids, is a natural phenolic compound known for its antioxidant properties. Its chemical structure, (2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one, gives rise to a unique set of spectroscopic characteristics that are crucial for its identification, characterization, and the study of its biological activities. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their studies of this and similar compounds.

Chemical Structure

IUPAC Name: (2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula: C₁₅H₁₀O₇

Molecular Weight: 302.24 g/mol

Structure:

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with structurally similar aurones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aurone is characterized by two main absorption bands, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring and the adjacent C2-C3 double bond). Band II, at a shorter wavelength, is attributed to the benzoyl system (A-ring). The extensive conjugation in the this compound molecule is expected to result in absorptions in the visible region, contributing to its color.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Band | Predicted λmax (nm) in Methanol | Associated Electronic Transition | Chromophore System |

| Band I | 380 - 430 | π → π | Cinnamoyl System |

| Band II | 240 - 270 | π → π | Benzoyl System |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of multiple hydroxyl groups will likely result in a broad O-H stretching band. The conjugated carbonyl group and aromatic C=C bonds will also give rise to strong, distinct peaks.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl groups |

| 3100 - 3000 | C-H stretch | Aromatic rings |

| 1680 - 1650 | C=O stretch (conjugated) | Aurone carbonyl |

| 1620 - 1580 | C=C stretch | Aromatic rings |

| 1550 - 1500 | C=C stretch | Aromatic rings |

| 1450 - 1400 | C-C stretch (in-ring) | Aromatic rings |

| 1380 - 1300 | O-H bend | Phenolic hydroxyl groups |

| 1260 - 1000 | C-O stretch | Phenolic hydroxyl groups, ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the analysis of the aurone scaffold and the substitution pattern of the hydroxyl groups.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~7.0 - 7.2 | s | - |

| H-6' | ~7.0 - 7.2 | s | - |

| H-5 | ~6.2 - 6.4 | d | ~2.0 |

| H-7 | ~6.4 - 6.6 | d | ~2.0 |

| Vinyl H | ~6.8 - 7.0 | s | - |

| Phenolic OHs | 9.0 - 11.0 | br s | - |

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 180 - 185 |

| C-3a | 110 - 115 |

| C-4 | 160 - 165 |

| C-5 | 95 - 100 |

| C-6 | 165 - 170 |

| C-7 | 98 - 103 |

| C-7a | 155 - 160 |

| C-1' | 120 - 125 |

| C-2' | 108 - 112 |

| C-3' | 145 - 150 |

| C-4' | 135 - 140 |

| C-5' | 145 - 150 |

| C-6' | 108 - 112 |

| Vinyl C | 110 - 115 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the purified this compound is prepared by dissolving a precisely weighed amount (e.g., 1 mg) in a known volume of spectroscopic grade methanol (e.g., 10 mL) to achieve a concentration of 0.1 mg/mL. A dilution series is then prepared to obtain a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).

-

Instrumentation: A dual-beam UV-

Preliminary In Vitro Screening of Bracteatin Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bracteatin is a member of the aurone class of flavonoids, which are plant-derived polyphenolic compounds known for their vibrant yellow coloration. Aurones, including this compound, have garnered significant interest in the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivities, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to the limited availability of data specifically for this compound, this guide also incorporates findings from closely related aurones to provide a broader context for its potential biological effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antioxidant Activity

The antioxidant properties of aurones are attributed to their ability to scavenge free radicals, a mechanism primarily involving hydrogen atom transfer (HAT). Theoretical studies utilizing density functional theory (DFT) have explored the antioxidant potential of this compound, suggesting that the arrangement of hydroxyl groups on its structure is crucial for this activity.

Quantitative Data for Antioxidant Activity of Aurones

The following table summarizes the 50% inhibitory concentration (IC50) values of various aurone derivatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing in vitro antioxidant activity.

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Vaccinium bracteatum extract (VBE) | DPPH | 42.2 ± 1.2 | |

| Vaccinium bracteatum raw material | DPPH | 449.5 ± 10.6 | |

| Vaccinium bracteatum extract (VBE) | ABTS | 71.1 ± 1.1 | |

| Vaccinium bracteatum raw material | ABTS | 381.8 ± 12.4 | |

| Dichloromethane bark extract (Gymnanthes lucida) | DPPH | 44.7 ± 0.13 | |

| Total ethanol bark extract (Gymnanthes lucida) | DPPH | 69.8 ± 1.17 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for evaluating the antioxidant activity of a compound using the DPPH assay.

Materials:

-

Test compound (e.g., this compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)

-

Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in ethanol.

-

Create a series of dilutions of the test compound in ethanol.

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to individual wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a blank (ethanol only) and a positive control in the assay.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow: DPPH Assay

Methodological & Application

Bracteatin in vitro antioxidant capacity assays (DPPH, ABTS, ORAC)

Application Notes: In Vitro Antioxidant Capacity of Bracteatin

This compound is a pentahydroxyaurone, a subclass of flavonoids, characterized by a (Z)-2-(3,4,5-trihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one structure. Aurones are known to possess a range of biological activities, and theoretical studies suggest that this compound has high antioxidant properties, likely mediated through a hydrogen atom transfer (HAT) mechanism. The evaluation of this antioxidant potential is crucial for its consideration in pharmaceutical and nutraceutical applications. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).

These assays measure the ability of an antioxidant to neutralize specific free radicals. DPPH and ABTS assays are based on single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, where the antioxidant reduces a colored radical, leading to a measurable color change. The ORAC assay, however, is a HAT-based method that quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess antioxidant activity. DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging capacity of the antioxidant.

Experimental Protocol

A. Reagents and Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Positive Control (e.g., Ascorbic acid, Trolox, Quercetin)

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer

-

Adjustable micropipettes

B. Preparation of Solutions:

-

DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle at 4°C.

-

DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily and protected from light.

-

Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

C. Assay Procedure:

-

Add 100 µL of the this compound sample dilutions (or standard/blank) to the wells of a 96-well plate.

-

Add 100 µL of the DPPH working solution to each well. For the blank, use 100 µL of methanol instead of the sample.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

D. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Ablank - Asample) / Ablank ] × 100 Where Ablank is the absorbance of the control (DPPH solution without sample) and Asample is the absorbance of the test sample.

-

Plot the % inhibition against the concentration of this compound.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.

Workflow Diagram: DPPH Assay

Caption: Experimental workflow for the DPPH radical scavenging

Application Notes and Protocols for Bracteatin Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bracteatin and its analogs, such as isobractatin and neobractatin, are xanthone compounds isolated from the plant Garcinia bracteata. These natural products have demonstrated significant anticancer effects in preclinical studies, positioning them as promising candidates for further investigation in oncology drug development. These application notes provide a summary of the cytotoxic and mechanistic data available for this compound-related compounds and detailed protocols for their evaluation in a laboratory setting. While specific data for this compound is limited in the current literature, the information presented here for its close analogs, isobractatin and neobractatin, serves as a valuable resource for researchers investigating the therapeutic potential of xanthones from Garcinia bracteata.

Data Presentation: Anticancer Activity of this compound Analogs

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of isobractatin and neobractatin against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Isobractatin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 2.90 - 4.15 |

| MCF-7 | Breast Cancer | 2.90 - 4.15 |

| PC3 | Prostate Cancer | 2.90 - 4.15 |

Table 2: IC50 Values of Neobractatin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 3.21 ± 1.00 |

| T98 | Glioblastoma | Not specified |

| MCF-7 | Breast Cancer | 6.27 ± 1.03 |

| PC-3 | Prostate Cancer | 2.88 |

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of this compound analogs are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound analog stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound analogs on cell cycle progression.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound analog

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analog at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by this compound analogs.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound analog

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analog for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow

Application Note: Quantitative Analysis of Bracteatin in Plant Extracts using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of bracteatin, a bioactive aurone found in various plant species. The developed method is sensitive, specific, and accurate, making it suitable for quality control of herbal raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, with detection at a wavelength optimized for this compound. Full validation of the method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.

Introduction

This compound is a polyhydroxylated aurone, a class of flavonoids known for their significant antioxidant properties.[1] The quantification of such bioactive compounds is crucial for the standardization and quality control of plant-based products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2] Coupled with a UV detector, HPLC provides a reliable and cost-effective method for the analysis of phenolic compounds like this compound.[3] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for the accurate quantification of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Plant material (e.g., bracts of Bougainvillea glabra)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 390 nm (based on UV spectra of aurones) |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions ranging from 1 to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.

Sample Preparation (Extraction from Plant Material)

-

Air-dry the plant material in the shade and grind it into a fine powder.

-

Accurately weigh 1 g of the powdered plant material and place it in a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice with fresh solvent.

-

Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 10 mL of methanol.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[4]

Data Presentation

Table 2: Linearity and Range

| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 100 | y = 45872x + 1234 | 0.9995 |

Table 3: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 10 | 1.8 | 2.5 |

| 50 | 1.2 | 1.9 |

| 100 | 0.9 | 1.5 |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |

| 20 | 19.8 | 99.0 | 1.7 |

| 50 | 50.4 | 100.8 | 1.1 |

| 80 | 79.5 | 99.4 | 1.3 |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 0.9 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway of this compound's antioxidant action.

Conclusion

The developed and validated HPLC-UV method provides a reliable and efficient tool for the quantification of this compound in plant extracts. The method is simple, accurate, precise, and sensitive, making it highly suitable for routine quality control analysis in both research and industrial settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound-containing natural products.

References

Application Notes and Protocols for Bracteatin Crystallization for X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bracteatin, a flavonoid compound, holds significant interest for its potential therapeutic properties. Understanding its three-dimensional structure through X-ray diffraction is crucial for structure-based drug design and elucidating its mechanism of action at a molecular level. The primary bottleneck in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction experiments. This document provides detailed application notes and protocols for the crystallization of this compound, drawing upon established methods for small molecule and flavonoid crystallization.

The process of crystallization involves creating a supersaturated solution of the target molecule, from which an ordered solid lattice can form. This is typically achieved by slowly changing the solvent conditions to decrease the solubility of the molecule. Key factors influencing crystallization include the choice of solvent and precipitant, pH, temperature, and the presence of impurities. For small molecules like this compound, a variety of techniques such as vapor diffusion, slow evaporation, and solvent layering can be employed.

Experimental Protocols

Given the lack of specific crystallization conditions for this compound in the current literature, a systematic screening approach is recommended to identify optimal parameters. The following protocols outline a general workflow for screening and optimizing crystallization conditions for this compound.

Protocol 1: Solubility Screening

Objective: To identify suitable solvents for this compound crystallization. An ideal solvent system will have moderate solubility for this compound, allowing for the creation of a supersaturated solution upon changing conditions.

Materials:

-

This compound (highly purified)

-

A selection of organic and aqueous solvents (see Table 1 for suggestions)

-

Small glass vials or a 96-well plate

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Place a small amount (e.g., 1-2 mg) of this compound into individual vials or wells.

-

Add a small volume (e.g., 100 µL) of a single solvent to each vial.

-

Observe the solubility at room temperature. Note whether the compound is insoluble, sparingly soluble, or fully soluble.

-

For solvents in which this compound is sparingly soluble or insoluble at room temperature, gently heat the solution and observe any change in solubility.

-

Record all observations in a table similar to Table 1. A good "crystallization solvent" is one in which the compound is sparingly soluble at room temperature but dissolves upon heating. A "precipitant" or "anti-solvent" is a solvent in which the compound is poorly soluble.

Data Presentation: Solubility Screening

Table 1: this compound Solubility Screening Log

| Solvent | Temperature (°C) | Solubility (Insoluble/Sparingly Soluble/Soluble) | Notes |

|---|---|---|---|

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Isopropanol | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 | ||

| Toluene | 25 | ||

| 0.1 M Tris pH 7.5 | 25 |

| 0.1 M HEPES pH 7.0 | 25 | | |

Protocol 2: Crystallization by Vapor Diffusion

Objective: To grow this compound crystals by slowly increasing the concentration of a precipitant in a solution of the molecule. This is a widely used technique for both small molecules and macromolecules.

Materials:

-

This compound solution in a suitable "crystallization solvent" (identified in Protocol 1)

-

Precipitant (anti-solvent) in which this compound is insoluble (identified in Protocol 1)

-

Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)

-

Sealing tape or coverslips

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in the chosen crystallization solvent at a concentration close to saturation.

-

In a crystallization plate well, place a larger volume (the "reservoir," typically 500-1000 µL) of the precipitant solution.

-

On the cover slip (for hanging drop) or in the designated drop position (for sitting drop), mix a small volume of the this compound solution (e.g., 1 µL) with an equal volume of the reservoir solution.

-

Seal the well.

-

Over time, water or the more volatile solvent will diffuse from the drop to the reservoir, slowly increasing the concentration of both this compound and the precipitant in the drop, leading to supersaturation and crystal formation.

-

Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

Systematically vary the concentrations of the this compound and precipitant solutions, as well as the pH of any buffers used, to explore a wide range of conditions. Record these conditions in a table similar to Table 2.

Data Presentation: Vapor Diffusion Crystallization Screen

Table 2: this compound Vapor Diffusion Screening Matrix

| Well | This compound Conc. (mg/mL) in Solvent | Reservoir Solution (Precipitant) | Drop Ratio (Protein:Reservoir) | Temperature (°C) | Observations (Crystal/Precipitate/Clear) |

|---|---|---|---|---|---|

| A1 | 1:1 | 20 | |||

| A2 | 1:1 | 20 |

| ... | | | | | |

Protocol 3: Crystallization by Slow Evaporation

Objective: To grow crystals by slowly removing the solvent, thereby increasing the concentration of this compound to the point of supersaturation.

Materials:

-

This compound solution in a volatile solvent in which it is soluble.

-

Small, open container (e.g., a small vial or test tube).

-

A larger, sealable container (e.g., a beaker with a watch glass cover).

Procedure:

-

Dissolve this compound in a suitable volatile solvent to create a near-saturated solution.

-

Place the solution in a small, open vial.

-

To slow down the rate of evaporation, place the vial inside a larger, partially sealed container. The rate of evaporation can be controlled by how tightly the outer container is sealed.

-

Allow the solvent to evaporate slowly at a constant temperature.

-

Monitor for the formation of crystals.

Protocol 4: Crystallization by Solvent Layering

Objective: To induce crystallization at the interface of two miscible solvents with different densities and in which this compound has different solubilities.

Materials:

-

This compound solution in a "good" solvent (in which it is highly soluble).

-

A "poor" or "anti-solvent" (in which it is poorly soluble). The poor solvent should be less dense than the good solvent.

-

A narrow container, such as a test tube or NMR tube.

Procedure:

-

Dissolve this compound in a minimal amount of the "good" solvent at the bottom of the tube.

-

Carefully and slowly layer the "poor" solvent on top of the this compound solution, minimizing mixing at the interface. This can be done by letting the poor solvent run slowly down the side of the tilted tube.

-

Seal the tube and leave it undisturbed.

-

Slow diffusion of the poor solvent into the good solvent will create a supersaturated zone at the interface, promoting crystal growth.

Mandatory Visualizations

Application Notes and Protocols for the Solid-Phase Synthesis and Purification of Bracteatin Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the solid-phase synthesis and purification of bracteatin analogues. This compound, a naturally occurring aurone, and its derivatives are of significant interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The following protocols and data are intended to serve as a guide for the efficient synthesis and evaluation of novel this compound analogues in a research and drug discovery setting.

Data Presentation

The following tables summarize quantitative data on the biological activities of representative aurone and flavonoid analogues. It is important to note that specific data for a wide range of this compound analogues is not extensively available in the public domain; therefore, data from structurally related compounds are presented to provide a comparative context.

Table 1: Antioxidant Activity of a Flavone Analogue

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference Compound (Trolox) IC50 (µg/mL) |

| Flavone Analogue 4 | 3.53 ± 0.1 | 2.23 ± 0.92 |

Data sourced from a study on synthesized flavone analogues, demonstrating the potent antioxidant activity of certain derivatives.

Table 2: Anti-proliferative Activity of an Aurone Analogue

| Compound | Cell Line | Anti-proliferative Activity (IC50 in µmol/L) |

| Ebracteolatain A (EA) | MCF-7 (Breast Cancer) | 6.164 |

| Ebracteolatain A (EA) | MDA-MB-415 (Breast Cancer) | 6.623 |

Data from a study on Ebracteolatain A, an aurone, highlighting its inhibitory effects on breast cancer cell lines.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments related to the solid-phase synthesis and purification of this compound analogues. These are based on established methods for the synthesis of related flavonoid and benzofuranone compounds and have been adapted for the synthesis of an aurone library.

Protocol 1: Solid-Phase Synthesis of this compound Analogues

This protocol outlines a plausible solid-phase synthesis strategy for this compound analogues, leveraging a selenium-bound resin for the construction of the core benzofuranone scaffold.

Materials:

-

Selenium-bound resin (e.g., selenopolystyrene)

-

Appropriately substituted 2-hydroxyacetophenones

-

Appropriately substituted benzaldehydes

-

Lewis Acid (e.g., BF3·OEt2)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Standard solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Swell the selenium-bound resin in DCM for 30 minutes in a solid-phase synthesis vessel.

-

Loading of the First Building Block:

-

Dissolve the starting 2-hydroxyacetophenone (3 equivalents) in DMF.

-

Add the solution to the swollen resin.

-

Add a suitable coupling reagent and DIEA (5 equivalents).

-

Agitate the mixture at room temperature for 4-6 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

-

-

Cyclization to form Benzofuranone:

-

Treat the resin-bound acetophenone with a Lewis acid such as BF3·OEt2 in DCM.

-

Agitate the mixture at room temperature for 2-3 hours to effect the intramolecular cyclization to the benzofuranone core.

-

Wash the resin extensively with DCM and methanol.

-

-

Aldol Condensation with Benzaldehyde:

-

Swell the resin in a suitable solvent like DMF.

-

Add a solution of the desired substituted benzaldehyde (5 equivalents) and a base (e.g., piperidine) in DMF.

-

Agitate the mixture at 50°C for 12-16 hours to facilitate the aldol condensation, forming the benzylidene linkage of the aurone.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA in water), for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound analogue.

-

Protocol 2: Purification of this compound Analogues by HPLC

This protocol describes the purification of the synthesized crude this compound analogues using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude this compound analogue

High-Throughput Screening Assays for Bracteatin Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bracteatin is an aurone, a subclass of flavonoids, known for its significant antioxidant properties. Aurones and their structural relatives, chalcones, are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large numbers of compounds, making it an ideal approach to explore the full therapeutic potential of this compound and its derivatives. This document provides detailed application notes and protocols for HTS assays to investigate the antioxidant, anti-inflammatory, and cytotoxic bioactivities of this compound.

Data Presentation: Bioactivity of this compound and Related Compounds

The following tables summarize the reported bioactivity of this compound and structurally similar chalcones and aurones, providing a comparative overview of their potential therapeutic efficacy.

| Compound/Extract | Assay Type | Target/Radical | IC50/EC50 Value | Reference |

| This compound | Antioxidant | Not Specified | High Activity Reported | |

| Ajuga bracteosa Extract | Antioxidant (DPPH) | DPPH Radical | 0.090 mg/ml | |

| Ajuga bracteosa Extract | Antioxidant (ABTS) | ABTS Radical Cation | 0.064 mg/ml | |

| Chalcone Derivative (1C) | Anticancer | HCT116 cells | 4.1 µmol/L | |

| Pyrazolinone Chalcone (6b) | Anticancer | Caco cells | 23.34 ± 0.14 μM | |

| Benzofuran Chalcone (118) | Anticancer | MCF-7 cells | log IC50 = 0.42 µM | |

| Benzofuran Chalcone (118) | Anticancer | PC-3 cells | log IC50 = 0.67 µM | |

| Brominated Coelenteramine | Anticancer | Prostate Cancer Cells | 24.3 µM | |

| Brominated Coelenteramine | Anticancer | Breast Cancer Cells | 21.6 µM |

Table 1: Antioxidant and Anticancer Activity Data

| Compound/Extract | Assay Type | Target/Cell Line | IC50 Value | Reference |

| Virola elongata Hydroethanolic Extract | Anti-inflammatory | RAW 264.7 cells (NO) | > 400 µg/mL | |

| Barettin | Anti-inflammatory | THP-1 cells (IL-1β) | Dose-dependent inhibition | |

| Euphorbia ebracteolata Hexane Fraction | Anti-inflammatory | RAW 264.7 cells (NO) | 2.39 µg/mL | |

| Betulinic Acid | Anti-inflammatory | COX-1 | Concentration-dependent | |

| Betulinic Acid | Anti-inflammatory | COX-2 | Concentration-dependent |

Table 2: Anti-inflammatory Activity Data

Experimental Protocols: High-Throughput Screening Assays

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol for 384-well plate:

-

Reagent Preparation:

-

Prepare a 0.5 mM solution of DPPH in ethanol.

-

Prepare a stock solution of this compound and a reference standard (e.g., Gallic Acid or Trolox) in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a sodium acetate buffer (pH 6.0) for dilutions.

-

-

Assay Procedure:

-

Add 12.5 µL of serially diluted this compound or standard to the wells of a 384-well plate. For the blank, add 12.5 µL of the solvent.

-

Add 25 µL of the 0.5 mM DPPH solution to all wells, resulting in a total volume of 37.5 µL.

-

Incubate the plate for 30 minutes in the dark at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol for 96-well plate (adaptable to 384-well):

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-1

-

Troubleshooting & Optimization

Troubleshooting Bracteatin solubility in common lab solvents

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Bracteatin, focusing on challenges related to its solubility in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a type of flavonoid, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] However, like many flavonoids, this compound has a complex structure with multiple hydroxyl groups, which can lead to strong intermolecular interactions and result in poor solubility in many common solvents.[3][4][5] This low solubility can be a significant hurdle in experimental assays and drug formulation.

Q2: Is there a comprehensive list of solvents in which this compound is soluble?

Currently, there is no exhaustive, publicly available database detailing the quantitative solubility of this compound in a wide range of laboratory solvents. Its solubility is expected to be low in non-polar solvents and variable in polar solvents, depending on the solvent's ability to form hydrogen bonds. Researchers will likely need to determine solubility experimentally for their specific application.

Q3: What are the general principles for selecting a solvent for flavonoids like this compound?

The principle of "like dissolves like" is a useful starting point.[6] Flavonoids, including this compound, are polyphenolic compounds, giving them polar characteristics.[2] Therefore, polar solvents are generally better candidates for dissolving them than non-polar solvents. Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to some extent, ethanol and methanol, are often used for initial stock solutions.[7] However, the extensive hydrogen bonding in the this compound molecule can still limit its solubility even in these solvents.

Troubleshooting Guide for this compound Solubility

Issue 1: this compound is not dissolving in my chosen solvent.

-

Question: I've tried to dissolve this compound in water, and it's not working. What should I do? Answer: this compound, like most flavonoids, is expected to have very poor water solubility.[3][4] You will likely need to use an organic solvent or a co-solvent system. For aqueous buffers, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

-

Question: I'm using DMSO, and the this compound is still not fully dissolving or is precipitating out. What are the next steps? Answer:

-

Increase Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice of the this compound.

-

Gentle Heating: Gently warm the solution. Be cautious, as excessive heat can degrade the compound. A water bath at 37-50°C is a reasonable starting point.

-

Try a Different Solvent: If DMSO is not effective, consider other strong polar aprotic solvents like dimethylformamide (DMF).

-

Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and ethanol might improve solubility.

-

Issue 2: My this compound solution is cloudy or appears to have a precipitate after dilution.

-

Question: I successfully dissolved this compound in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS), it precipitates. How can I prevent this? Answer: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium.

-

Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

-

Increase the DMSO Concentration in the Final Solution: If your experimental system can tolerate it, a higher percentage of DMSO in the final solution will help keep the this compound dissolved. However, always run a vehicle control to account for the effects of the solvent.

-

Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[8]

-

Quantitative Data Summary

| Solvent | Solvent Type | Expected Solubility | Experimental Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | Polar Protic | Very Low | Not recommended as a primary solvent. | ||

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Expect precipitation when diluting from organic stock. | ||

| Ethanol | Polar Protic | Low to Moderate | May require heating or sonication. | ||

| Methanol | Polar Protic | Low to Moderate | Similar to ethanol. | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Recommended for creating stock solutions.[7] | ||

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | An alternative to DMSO. | ||

| Acetone | Polar Aprotic | Low | |||

| Acetonitrile | Polar Aprotic | Low | |||

| Hexane | Non-polar | Very Low | Not recommended. | ||

| Toluene | Non-polar | Very Low | Not recommended. |

Experimental Protocols

Protocol: Determination of this compound Solubility via the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound.[6][9]

-

Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vial in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm PTFE syringe filter.[6]

-

-

Quantification:

-

Quantify the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in mg/mL or µg/mL at the specified temperature.

-

Visualizations

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Optimizing Bracteatin stability under different pH and temperature conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Bracteatin under various experimental conditions. The information is compiled from studies on this compound and related flavonoid compounds, particularly aurones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring aurone, a type of flavonoid compound known for its antioxidant properties. Its stability is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results in research and drug development.

Q2: What are the primary factors affecting this compound stability?

A2: The main factors influencing the stability of flavonoids like this compound are pH, temperature, light, and the presence of oxygen and enzymes. The molecular structure of this compound, particularly its hydroxyl groups, is susceptible to degradation under certain conditions.

Q3: What is the optimal pH range for this compound stability?

A3: Flavonoids are generally more stable in acidic conditions. While specific data for this compound is limited, related compounds show that as pH increases, especially into neutral and alkaline ranges, degradation accelerates due to deprotonation and oxidation of hydroxyl moieties.

Q4: How does temperature impact the stability of this compound?

A4: Increased temperatures generally lead to the degradation of flavonoids. Storing this compound solutions at lower temperatures (e.g., 4°C) is recommended to minimize degradation. High temperatures can cause a significant decrease in the concentration of the active compound.

Q5: Can the solvent used for experiments affect this compound's stability?

A5: Yes, the choice of solvent is important. For instance, some aurones have shown stability for at least one hour in a solution of 0.1% DMSO in 0.1 M PBS at pH 7.2. However, the polarity of the solvent can influence the rate of thermal relaxation and isomerization.

Troubleshooting Guides

Issue 1: Rapid loss of yellow color in this compound solution.

-

Potential Cause: Degradation of the this compound molecule due to high pH or temperature. The color of flavonoids is directly related to their molecular structure, and degradation leads to color loss.

-

Troubleshooting Steps:

-

Verify pH: Ensure your buffer system is maintaining a stable, acidic pH.

-

Control Temperature: Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the exposure time.

-

Protect from Light: Store solutions in amber vials or protect them from direct light, as light can also contribute to degradation.

-

Deoxygenate Solvents: If working in a system sensitive to oxidation, consider using deoxygenated solvents.

-

Issue 2: Inconsistent results in antioxidant activity assays.

-

Potential Cause: this compound degradation during the assay, or pH-dependent changes in antioxidant mechanism. The antioxidant activity of flavonoids can be influenced by pH, which affects their ability to donate a hydrogen atom or an electron.

-

Troubleshooting Steps:

-

pH of Assay Buffer: Be aware that the pH of your assay buffer (e.g., in DPPH or ABTS assays) can affect the stability and activity of this compound.

-

Incubation Time: Minimize pre-incubation times at non-optimal pH or elevated temperatures.

-

Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.

-

Run Controls: Include stability controls by incubating this compound in the assay buffer for the duration of the experiment and measuring its concentration at the end.

-

Issue 3: Precipitation of this compound in aqueous solutions.

-

Potential Cause: Low solubility of this compound in aqueous buffers, especially at higher concentrations.

-

Troubleshooting Steps:

-

Co-solvent: Consider using a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility.

-

Stock Concentration: Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer for the final experimental concentration.

-

pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with slight adjustments to the buffer pH (within the stability range) to see if solubility improves.

-

Data on Flavonoid Stability

The following tables summarize general stability data for flavonoids, which can be indicative of this compound's behavior.

Table 1: General Effect of pH on Flavonoid Stability

| pH Range | General Stability | Predominant Forms & Color | Reference |

| 1-3 | High | Flavylium cation (Red/Orange) | |

| 4-6 | Moderate | Carbinol pseudobase (Colorless), Chalcone | |

| 7-8 | Low | Quinoidal base (Blue/Violet), Deprotonated forms | |

| >8 | Very Low | Rapid degradation |

Table 2: General Effect of Temperature on Flavonoid Degradation

| Temperature | General Observation | Reference |

| 4°C | High stability, recommended for storage | |

| 25°C (Room Temp) | Slow to moderate degradation over time | |

| 40°C | Accelerated degradation | |

| > 80°C | Rapid degradation |

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

-

Materials: this compound, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), HPLC-grade methanol and water, formic acid, UV-Vis spectrophotometer, HPLC system with a DAD detector.

-

Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Sample Preparation:

-

For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration of 50 µg/mL.

-

Prepare a control sample (Time 0) for each pH by immediately mixing the solution and analyzing it.

-

-

Incubation:

-

Store the prepared samples at a constant temperature (e.g., 25°C) and protect them from light.

-

-

Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

-

Analyze the samples using a UV-Vis spectrophotometer to observe changes in the absorption spectrum.

-

Quantify the remaining this compound concentration using a validated HPLC-DAD method. A suitable mobile phase could be a gradient of methanol and water with 0.1% formic acid.

-

-

Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment of this compound

-

Materials: this compound, a stable buffer (e.g., pH 4 citrate buffer), HPLC system, temperature-controlled water baths or incubators.

-

Sample Preparation: Prepare a series of identical samples of this compound in the chosen buffer (e.g., 50 µg/mL).

-

Incubation:

-

Place the samples in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

-

Keep one set of samples at 4°C as a control.

-

-

Analysis:

-

At various time points, remove a sample from each temperature, cool it down immediately on ice, and analyze the remaining this compound concentration by HPLC.

-

-

Data Analysis: Calculate the degradation rate constant (k) and half-life (t₁/₂) at each temperature. This can be used to construct an Arrhenius plot to determine the activation energy of degradation.

Visualizations

Technical Support Center: Enhancing Bracteatin Bioavailability for In Vivo Models

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bracteatin and other flavonoids in in vivo models. The primary focus is on strategies to enhance bioavailability, a critical factor for translating in vitro bioactivity to in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound and other flavonoids generally low?

A1: The low oral bioavailability of flavonoids like this compound is attributed to several factors. These compounds often exhibit poor aqueous solubility, which limits their dissolution in the gastrointestinal fluids—a prerequisite for absorption. Furthermore, flavonoids undergo extensive metabolism in the small intestine and liver (first-pass effect), where they are modified by enzymes through processes like glucuronidation, sulfation, and methylation. These modifications can reduce the bioactivity of the parent compound and facilitate its rapid excretion from the body.

Q2: What are the primary strategies to enhance the bioavailability of flavonoids?

A2: Numerous strategies have been developed to improve the bioavailability of poorly water-soluble flavonoids. These can be broadly categorized into:

-

Pharmaceutical Technologies: These approaches focus on improving the solubility and dissolution rate of the flavonoid. Techniques include the use of carrier complexes, nanotechnology (e.g., nanoparticles, nanoemulsions), and solid dispersions.

-

Structural Transformation: This involves chemically modifying the flavonoid structure to enhance its absorption and stability. Common modifications include glycosylation, methylation, and acylation.

-

Use of Absorption Enhancers: Co-administration of flavonoids with substances that can increase their intestinal absorption.

Q3: How does nanotechnology improve the bioavailability of this compound?

A3: Nanotechnology-based delivery systems, such as nanoparticles, liposomes, and nanoemulsions, have shown significant success in enhancing flavonoid bioavailability. These systems can protect the flavonoid from degradation in the digestive system and facilitate its transport across the intestinal barrier. By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to improved solubility and absorption.

Q4: Can the gut microbiome influence the bioavailability of this compound?

A4: Yes, the gut microbiome plays a crucial role in the metabolism of flavonoids. Intestinal bacteria can metabolize flavonoids into smaller phenolic acids, which may be more easily absorbed and possess their own biological activities. Therefore, the composition of the gut microbiota can significantly influence the overall bioavailability and bioactivity of ingested flavonoids.

Troubleshooting Guides

Problem 1: Low in vivo efficacy of this compound despite promising in vitro results.

Possible Cause: Poor oral bioavailability leading to sub-therapeutic plasma concentrations.

Troubleshooting Steps:

-

Assess Physicochemical Properties: Characterize the solubility and stability of your this compound formulation in simulated gastrointestinal fluids. Poor solubility is a common limiting factor for flavonoids.

-

Evaluate Formulation Strategy: If using a simple suspension, consider advanced formulation approaches. Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds. Nanosizing techniques can also enhance the dissolution rate.

-

Investigate First-Pass Metabolism: The discrepancy between in vitro and in vivo results can often be attributed to extensive first-pass metabolism in the liver. Consider co-administration with an inhibitor of relevant metabolic enzymes in your animal model to test this hypothesis, though this is for investigational purposes and not a therapeutic strategy.

-

Consider Alternative Routes of Administration: For initial in vivo proof-of-concept studies, parenteral administration (e.g., intravenous or intraperitoneal) can bypass the barriers of oral absorption and first-pass metabolism, helping to confirm the compound's intrinsic activity in a biological system.

Problem 2: High variability in plasma concentrations of this compound across experimental animals.

Possible Cause: Inconsistent absorption due to formulation instability or physiological differences.

Troubleshooting Steps:

-

Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the compound remains fully dissolved and does not precipitate upon administration.

-

Standardize Animal Fasting and Dosing Procedures: The presence of food in the gastrointestinal tract can significantly affect drug absorption. Standardize the fasting period for all animals before dosing. Ensure accurate and consistent administration of the formulation.

-

Consider the Impact of the Gut Microbiome: Individual differences in the gut microbiome can lead to variations in flavonoid metabolism and absorption. While challenging to control, acknowledging this as a potential source of variability is important.

-

Refine the Blood Sampling Protocol: Ensure that the timing of blood collection is optimized to capture the peak plasma concentration (Cmax) and the overall exposure (AUC). A pilot pharmacokinetic study with more frequent sampling points can help in designing a more robust main study.

Quantitative Data on Flavonoid Bioavailability Enhancement

The following table summarizes the reported improvements in the bioavailability of various flavonoids using different enhancement strategies. This data can serve as a reference for the potential improvements that could be achieved for this compound.

| Flavonoid | Enhancement Strategy | In Vivo Model | Fold Increase in Bioavailability (Approx.) | Reference |

| Daidzein | Borneol/methanol eutectic mixture with micro-emulsion | Rat | Not specified, but significant improvement reported | |

| Quercetin | Nanosuspension | Rat | 5.8 | |

| Myricetin | Solid lipid nanoparticles | Rat | 9.4 | |

| Kaempferol | Phospholipid complex | Rat | 4.7 |

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

-

This compound powder

-

Stabilizer (e.g., Poloxamer 188, HPMC)

-

Milling media (e.g., yttria-stabilized zirconium oxide beads)

-

Purified water

-

Planetary ball mill or similar high-energy milling equipment

-

Particle size analyzer

Procedure:

-

Preparation of the Suspension:

-

Dissolve the stabilizer in purified water to create a stabilizer solution.

-

Disperse the this compound powder in the stabilizer solution to form a coarse suspension.

-

-

Wet Milling:

-

Transfer the coarse suspension and the milling media to the milling chamber.

-

Mill the suspension at a specified speed and for a defined duration. The optimal parameters will need to be determined empirically.

-

-

Separation and Characterization:

-

Separate the nanosuspension from the milling media.

-

Measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The goal is to achieve a narrow size distribution in the nanometer range with a sufficient zeta potential to ensure stability.

-

-

Storage:

-

Store the nanosuspension at a controlled temperature (e.g., 4°C) and protected from light.

-

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration to rats.

Materials:

-

Wistar or Sprague-Dawley rats (specific pathogen-free)

-

This compound formulation

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize the animals to the experimental conditions for at least one week.

-

Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

-

Dosing:

-

Administer the this compound formulation to the rats via oral gavage at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples (e.g., from the tail vein or saphenous vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until

-

Mitigating interference in spectroscopic analysis of Bracteatin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of Bracteatin.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic UV-Vis absorption maxima for this compound?

While specific experimental spectra for pure this compound are not widely published, as an aurone, a type of flavonoid, it is expected to exhibit two major absorption bands. Generally, flavonoids show a "Band I" absorption between 300-400 nm and a "Band II" absorption between 240-280 nm. The exact position and intensity of these bands for this compound will be influenced by the solvent used and the pH of the solution.

Q2: What are the common sources of interference in the spectroscopic analysis of this compound from plant extracts?

Interference in the spectroscopic analysis of this compound from plant extracts can be broadly categorized as:

-

Spectral Interference: Overlapping signals from other co-extracted compounds. In plant extracts, this can include other flavonoids, phenolic acids, chlorophylls, and carotenoids that absorb in similar UV-Vis regions or have similar mass-to-charge ratios in mass spectrometry.

-

Matrix Effects (primarily in MS-based methods): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Common matrix components include sugars, lipids, and salts.

-